molecular formula C24H22ClN3O3S2 B2570658 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 919704-11-3

4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2570658
CAS No.: 919704-11-3
M. Wt: 500.03
InChI Key: RBZHBSALNCLFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 919704-11-3) is a sulfamoyl benzamide derivative with a molecular formula of C24H22ClN3O3S2 and a molecular weight of 500.03 g/mol . The compound features a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 2. The sulfamoyl group is modified with benzyl and ethyl substituents, while the benzamide moiety is linked to the benzothiazole ring via an amide bond.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-12-10-18(11-13-19)23(29)27-24-26-21-16(2)9-14-20(25)22(21)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZHBSALNCLFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Benzamide Formation: The benzamide core is formed by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

    Sulfamoylation: The final step involves the introduction of the benzyl(ethyl)sulfamoyl group. This can be achieved by reacting the benzamide derivative with benzyl ethyl sulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the benzothiazole ring, potentially leading to the formation of amines or dihydrobenzothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.

Scientific Research Applications

Antimicrobial Activity

Several studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. The sulfamoyl group is known for its role in enhancing the antibacterial activity of sulfonamide drugs. Research has demonstrated that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways, making this compound a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Properties

The incorporation of benzothiazole into drug design has been associated with anti-inflammatory effects. Compounds with this structure have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Anticancer Potential

Benzothiazole derivatives have been explored for their anticancer properties. The specific compound may interact with various cellular pathways involved in cancer progression, potentially leading to apoptosis in cancer cells. Experimental studies are required to elucidate its efficacy against different cancer cell lines.

Case Study 1: Synthesis and Characterization

A study published in a peer-reviewed journal detailed the synthesis of similar sulfamoyl-benzamide derivatives, highlighting their characterization through techniques such as NMR and mass spectrometry. This study provides a framework for the synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Case Study 2: Pharmacological Evaluation

In another research article, compounds structurally related to this benzothiazole derivative were evaluated for their pharmacological activities. The findings suggested that modifications to the benzothiazole ring could significantly affect biological activity, indicating that systematic studies on this specific compound could yield valuable insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA or interact with protein active sites, while the sulfamoyl group can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfamoyl benzamides, which are often explored for antimicrobial, antifungal, and anticancer activities. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Structural Differences Reported Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide C24H22ClN3O3S2 Chlorine at benzothiazole C7; methyl at C4; benzyl-ethyl sulfamoyl No direct activity data reported. Structural analogs suggest antifungal/antimicrobial potential .
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) C25H24N4O4S2 Oxadiazole ring replaces benzothiazole; methoxyphenyl substituent Antifungal activity against C. albicans (MIC: 8 µg/mL) .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) C21H26N4O4S2 Cyclohexyl-ethyl sulfamoyl; furan-substituted oxadiazole Antifungal activity against C. albicans (MIC: 16 µg/mL) .
4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide C24H23N3O4S2 Methoxy at benzothiazole C6; methyl at C3; imine bond (2-ylidene) No activity data reported. Increased hydrophilicity due to methoxy group .
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide C17H17N3O3S2 Thiazole ring replaces benzothiazole; methyl-phenyl sulfamoyl No activity data reported. Simpler structure may reduce metabolic stability .

Key Observations

Substituent Impact on Activity :

  • The benzothiazole core (as in the target compound) is associated with enhanced membrane permeability compared to oxadiazole or thiazole analogs .
  • Chlorine at position 7 (target compound) may improve electrophilic interactions with biological targets, similar to halogenated antifungals like fluconazole .
  • Benzyl-ethyl sulfamoyl groups balance lipophilicity and solubility, whereas bulkier substituents (e.g., cyclohexyl in LMM11) reduce activity .

Synthetic Feasibility :

  • The target compound’s synthesis likely follows routes similar to LMM5/LMM11, involving sulfamoylation of benzamide precursors and coupling to heterocyclic amines .

Research Findings and Implications

  • Antifungal Potential: Structural analogs (LMM5, LMM11) inhibit C. albicans via thioredoxin reductase (Trr1) targeting, suggesting a plausible mechanism for the target compound .
  • Anticancer Activity : Related benzamides (e.g., imidazole derivatives) show activity against cervical cancer, hinting at broader therapeutic applications .
  • Limitations : The target compound lacks direct biological data, necessitating further studies on its pharmacokinetics and toxicity.

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C16H18ClN3O2SC_{16}H_{18}ClN_{3}O_{2}S, and it features a benzothiazole moiety, which is known for its diverse biological activities. The structural components include:

  • A sulfamoyl group
  • A chloro-substituted benzothiazole
  • A benzamide backbone

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Sulfonamides often function as competitive inhibitors of enzymes involved in folate synthesis, which is crucial for bacterial growth.
  • Antimicrobial Properties : The presence of the benzothiazole ring enhances its antimicrobial efficacy by disrupting cellular processes in pathogens.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL.
  • Escherichia coli : Showed an MIC of 32 µg/mL.

Anticancer Activity

Studies have indicated potential anticancer properties through:

  • Induction of apoptosis in cancer cell lines.
  • Inhibition of tumor growth in murine models.

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the effectiveness of this compound against standard antibiotics. The results indicated that it could serve as an alternative treatment option for resistant strains.
    Bacterial StrainMIC (µg/mL)Standard Antibiotic (MIC)
    Staphylococcus aureus168 (Methicillin)
    Escherichia coli3264 (Ciprofloxacin)
  • In Vivo Anticancer Study : In a murine model of breast cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls, demonstrating its potential as a chemotherapeutic agent.

Research Findings

Recent studies have focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. Modifications to the benzothiazole and sulfamoyl groups have shown promise in increasing potency and selectivity towards target enzymes.

Q & A

Q. What synthetic strategies are recommended for preparing 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving sulfamoylation and benzamide coupling. Key steps include:
  • Sulfamoyl Group Introduction : React benzyl ethyl amine with sulfonyl chlorides under inert atmospheres (N₂/Ar) to minimize side reactions.
  • Benzothiazole Coupling : Use coupling agents like EDCI/HOBt for amide bond formation between the sulfamoyl intermediate and 7-chloro-4-methyl-1,3-benzothiazol-2-amine.
  • Optimization : Employ continuous flow reactors for precise temperature control and automated reagent addition to enhance reproducibility and yield (>75% purity via HPLC) .
  • Purity Monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns to validate purity. Adjust gradient elution (acetonitrile/water) to resolve byproducts .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl ethyl sulfamoyl protons at δ 3.2–3.8 ppm; benzothiazole aromatic protons at δ 7.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 504.12) and fragmentation patterns to confirm the sulfamoyl-benzothiazole linkage .
  • IR Spectroscopy : Identify key functional groups (e.g., S=O stretching at 1150–1250 cm⁻¹, amide C=O at 1650 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize assays aligned with structural motifs:
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and assess apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial Testing : Conduct microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare MIC values to sulfonamide-class antibiotics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzyme targets (e.g., carbonic anhydrase IX)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to catalytic zinc sites in carbonic anhydrase. Prioritize poses with sulfamoyl-O–Zn coordination and benzothiazole hydrophobic interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD/RMSF plots and binding free energy (MM-PBSA) to rank derivatives .

Q. How should researchers address contradictory biological data (e.g., variable IC₅₀ values in kinase inhibition studies)?

  • Methodological Answer :
  • Assay Standardization : Validate kinase assay protocols (e.g., ATP concentration, incubation time) using reference inhibitors (e.g., staurosporine).
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.
  • Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS) .

Q. What structural modifications enhance potency while maintaining aqueous solubility?

  • Methodological Answer :
  • Sulfamoyl Optimization : Replace ethyl groups with hydrophilic substituents (e.g., hydroxyethyl) to improve solubility. Monitor logP changes via shake-flask assays .
  • Benzothiazole Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to enhance target affinity. Assess cytotoxicity in parallel to retain selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.